molecular formula C9H21N3 B3307785 2-[3-(Aminomethyl)-1-pyrrolidinyl]-N,N-dimethylethanamine CAS No. 933749-62-3

2-[3-(Aminomethyl)-1-pyrrolidinyl]-N,N-dimethylethanamine

Cat. No.: B3307785
CAS No.: 933749-62-3
M. Wt: 171.28 g/mol
InChI Key: UGPZYJIYGKMADR-UHFFFAOYSA-N
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Description

2-[3-(Aminomethyl)-1-pyrrolidinyl]-N,N-dimethylethanamine is a pyrrolidine-derived compound featuring a dimethylaminoethylamine backbone linked to a 3-aminomethyl-substituted pyrrolidine ring.

Properties

IUPAC Name

2-[3-(aminomethyl)pyrrolidin-1-yl]-N,N-dimethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3/c1-11(2)5-6-12-4-3-9(7-10)8-12/h9H,3-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGPZYJIYGKMADR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1CCC(C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Aminomethyl)-1-pyrrolidinyl]-N,N-dimethylethanamine typically involves the construction of the pyrrolidine ring followed by the introduction of the aminomethyl and dimethylethanamine groups. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a halogenated precursor can yield the desired pyrrolidine ring .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The scalability of these methods is crucial for industrial applications, where large quantities of the compound are required.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Aminomethyl)-1-pyrrolidinyl]-N,N-dimethylethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[3-(Aminomethyl)-1-pyrrolidinyl]-N,N-dimethylethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various conditions due to its unique pharmacological properties.

    Industry: Utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 2-[3-(Aminomethyl)-1-pyrrolidinyl]-N,N-dimethylethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound shares the N,N-dimethylethanamine motif with several bioactive molecules, but its pyrrolidinyl-aminomethyl substituent distinguishes it from others. Below is a comparative analysis:

Compound Name Core Structure Key Substituent(s) Molecular Weight (g/mol) References
2-[3-(Aminomethyl)-1-pyrrolidinyl]-N,N-dimethylethanamine Pyrrolidine + dimethylaminoethyl 3-Aminomethyl-pyrrolidine Not explicitly reported
N,N-Dimethyltryptamine (DMT) Tryptamine Indole ring 188.27
2-(5-Bromo-1H-indol-3-yl)-N,N-dimethylethanamine Indole + dimethylaminoethyl 5-Bromo-indole 297.18
Venlafaxine (Impurity A) Phenoxyethylamine 4-Methoxyphenyl ~263.8 (HCl salt)
Zotepine Dibenzothiepin 8-Chlorodibenzo[b,f]thiepin 331.86

Key Observations:

  • Pyrrolidine vs. Indole/Phenoxy Groups: The pyrrolidine ring in the target compound may enhance solubility and reduce steric hindrance compared to bulky aromatic systems (e.g., indole in DMT or dibenzothiepin in zotepine ).
  • Halogenation Effects : Bromine substitution in indole derivatives (e.g., 2d in ) enhances serotonin receptor binding, a feature absent in the target compound.

Receptor Binding and Pharmacological Activity

Compound Name Primary Targets Affinity (nM) Observed Effects References
2-(5-Bromo-1H-indol-3-yl)-N,N-dimethylethanamine 5-HT1A, 5-HT7 10–50 Antidepressant, sedative
N,N-Dimethyltryptamine (DMT) 5-HT2A, Sigma-1 20–100 Hallucinogenic, psychoactive
Venlafaxine SERT, NET 40–200 SNRI (antidepressant)
Zotepine Dopamine D2, 5-HT2A 1–10 Antipsychotic

Mechanistic Insights:

  • The dimethylaminoethyl group is a common feature in serotonin receptor ligands (e.g., 5-HT1A/7 in ). The pyrrolidinyl-aminomethyl group may similarly modulate receptor interactions, though its exact target profile remains speculative.
  • Unlike halogenated indole derivatives (e.g., 2d ), the absence of aromatic substituents in the target compound may reduce affinity for 5-HT receptors but improve metabolic stability.

Physicochemical and Pharmacokinetic Properties

Comparative physicochemical data highlight structural influences on drug-likeness:

Compound Name LogP (Predicted) Solubility Metabolic Stability Notes
This compound ~1.5 (moderate) Likely high Pyrrolidine may reduce CYP450 oxidation
2-(5-Bromo-1H-indol-3-yl)-N,N-dimethylethanamine ~3.2 Moderate Halogenation increases t₁/₂
N,N-Dimethyltryptamine ~2.1 Low Rapid MAO-mediated degradation
Venlafaxine Impurity A ~2.8 High (polar salt) Phase II conjugation (glucuronidation)

Key Differences:

  • The pyrrolidine ring in the target compound likely enhances aqueous solubility compared to aromatic analogs like DMT .
  • Metabolic stability may benefit from reduced aromaticity, avoiding common oxidative pathways (e.g., CYP450).

Biological Activity

2-[3-(Aminomethyl)-1-pyrrolidinyl]-N,N-dimethylethanamine, also known as DM-Pyrrolidine, is a compound that has garnered attention for its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure featuring a pyrrolidine ring, an aminomethyl group, and a dimethylethanamine moiety. Its IUPAC name is 2-[3-(aminomethyl)pyrrolidin-1-yl]-N,N-dimethylethanamine. The molecular formula is C9H21N3C_9H_{21}N_3, and it has a molecular weight of 171.29 g/mol.

Structural Characteristics

PropertyValue
IUPAC Name2-[3-(aminomethyl)pyrrolidin-1-yl]-N,N-dimethylethanamine
Molecular FormulaC9H21N3
Molecular Weight171.29 g/mol
InChIInChI=1S/C9H21N3/c1-11(2)5-6-12-4-3-9(7-10)8-12/h9H,3-8,10H2,1-2H3

The biological activity of this compound primarily involves its interaction with various receptors and enzymes in biological systems. It has been shown to modulate neurotransmitter systems, particularly in the central nervous system (CNS), which suggests potential applications in treating neurological disorders.

Key Mechanisms:

  • Receptor Binding: The compound can bind to specific receptors, influencing their activity and leading to various biological responses.
  • Enzyme Modulation: It may act as an inhibitor or activator of certain enzymes involved in metabolic pathways.

Therapeutic Applications

Research indicates that this compound has potential therapeutic applications in the following areas:

  • Neurological Disorders: Due to its effects on neurotransmitter systems, it is being investigated for its role in treating conditions such as depression and anxiety.
  • Anticancer Activity: Preliminary studies suggest that it may exhibit antiproliferative effects against certain cancer cell lines.

Antiproliferative Effects

A study evaluated the antiproliferative activity of various pyrrolidine derivatives, including this compound. The results indicated significant cytotoxic effects against several cancer cell lines:

CompoundCell LineGI50 (µM)
This compoundHeLa0.84
Other Pyrrolidine DerivativesA5490.89
BT4830.79

These findings suggest that the compound may be more effective than traditional chemotherapeutic agents like camptothecin in certain contexts .

Neuropharmacological Studies

Research has shown that the compound can influence dopamine and serotonin receptors, which are critical in mood regulation:

  • Dopaminergic Activity: It exhibits properties that may enhance dopaminergic signaling, potentially beneficial in treating disorders like Parkinson's disease.
  • Serotonergic Modulation: The compound's interaction with serotonin receptors suggests it could be useful in managing depression.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[3-(Aminomethyl)-1-pyrrolidinyl]-N,N-dimethylethanamine
Reactant of Route 2
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2-[3-(Aminomethyl)-1-pyrrolidinyl]-N,N-dimethylethanamine

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